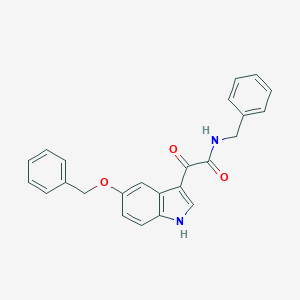

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and benzyl compounds.

Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.

Analyse Chemischer Reaktionen

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2.1 Mechanism of Action

Research indicates that indole derivatives, including N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide, may act as microtubule destabilizing agents. This mechanism is crucial in cancer therapy as it disrupts the mitotic spindle formation, leading to apoptosis in cancer cells .

2.2 Case Studies

A study on indole-3-glyoxylamides revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, including ovarian and pancreatic cancers. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against SKOV3 (human ovarian carcinoma) and other cell lines .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Indibulin | SKOV3 | 39 |

| This compound | U87 (glioblastoma) | 51 |

| Other Derivatives | ASPC-1 (pancreatic cancer) | 11 |

Neuroprotective Properties

3.1 Role in Alzheimer's Disease

Indole-based derivatives have been studied for their potential as carbonic anhydrase activators, which could be beneficial in treating Alzheimer's disease and other neurodegenerative disorders . The activation of carbonic anhydrase is linked to improved cognitive function and reduced neuroinflammation.

3.2 In Vivo Studies

In animal models, compounds structurally related to this compound have shown promise in reducing the progression of neurodegenerative diseases by modulating inflammatory responses and promoting neuroprotection through neurosteroid synthesis .

Antimicrobial Activity

Recent studies have indicated that indole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics from compounds like this compound .

Summary of Findings

The applications of this compound span several therapeutic areas:

| Application | Description |

|---|---|

| Anticancer | Microtubule destabilization leading to apoptosis in various cancer cell lines |

| Neuroprotection | Potential carbonic anhydrase activation for Alzheimer's treatment |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacterial strains |

Wirkmechanismus

The mechanism of action of N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and inhibiting the growth of pathogens .

Vergleich Mit ähnlichen Verbindungen

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide can be compared with other similar indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is a compound belonging to the indole glyoxylamide class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial domains. This article reviews its biological activity, synthesizing findings from various studies, including case studies, research data, and relevant tables.

Chemical Structure and Properties

This compound possesses a complex structure that enables its interaction with multiple biological targets. The indole ring system is crucial for its pharmacological effects, allowing for hydrogen bonding and π-stacking interactions with target proteins.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole glyoxylamides. For instance:

- In vitro Studies : A study evaluating the antiproliferative effects of various indole glyoxylamides on cancer cell lines demonstrated that N,5-dibenzyl derivatives exhibited significant cytotoxicity against several human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 10.56 ± 1.14 |

| This compound | A549 | 39 nM |

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of microtubule dynamics and induction of apoptosis through caspase activation. For example, the compound was shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- Efficacy Against Bacteria : In a study assessing the antibacterial activity of various indole derivatives against Gram-positive and Gram-negative bacteria, certain derivatives exhibited potent activity. Specifically, compounds akin to N,5-dibenzyl showed promising results against resistant strains .

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Case Studies

Several case studies have provided insights into the clinical relevance of N,5-dibenzyl derivatives:

- Xenograft Models : In vivo studies using mouse xenograft models demonstrated that treatment with N,5-dibenzyl derivatives resulted in significant tumor regression compared to control groups .

- Combination Therapies : Research indicated that combining N,5-dibenzyl derivatives with established chemotherapeutics enhanced overall efficacy and reduced resistance development in cancer cell lines .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential:

- Absorption and Metabolism : Studies suggest that these compounds are orally bioavailable and exhibit favorable metabolic profiles. They undergo hepatic metabolism primarily via cytochrome P450 enzymes .

- Toxicity Assessments : Toxicological evaluations indicated minimal side effects at therapeutic doses in animal models, suggesting a favorable safety profile for further clinical exploration .

Eigenschaften

IUPAC Name |

N-benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c27-23(24(28)26-14-17-7-3-1-4-8-17)21-15-25-22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15,25H,14,16H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEFRISDFLQEDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.